N-(3-bromophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide
Description
N-(3-bromophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a dimethylmorpholinyl group, and an oxoacetamide moiety
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-9-10(2)20-7-6-17(9)14(19)13(18)16-12-5-3-4-11(15)8-12/h3-5,8-10H,6-7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGXBQVSVQWAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1C(=O)C(=O)NC2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenylamine, is reacted with an appropriate acylating agent to form the bromophenyl intermediate.
Introduction of the Dimethylmorpholinyl Group: The bromophenyl intermediate is then reacted with 2,3-dimethylmorpholine under suitable conditions to introduce the dimethylmorpholinyl group.
Formation of the Oxoacetamide Moiety: Finally, the compound is subjected to conditions that facilitate the formation of the oxoacetamide moiety, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and specific reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the bromophenyl ring.
Scientific Research Applications
N-(3-bromophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the dimethylmorpholinyl group may enhance solubility and bioavailability. The oxoacetamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide
- N-(3-fluorophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide
- N-(3-methylphenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide
Uniqueness
N-(3-bromophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of the bromophenyl group with the dimethylmorpholinyl and oxoacetamide moieties provides a distinct chemical profile that can be advantageous in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
